molecular formula C9H5F3IN B13056927 4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile

4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13056927
M. Wt: 311.04 g/mol
InChI Key: FDMFKLIOLJLEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F3IN It is a derivative of benzonitrile, characterized by the presence of iodine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile typically involves the iodination of a suitable precursor, such as 3-methyl-2-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of 4-azido-3-methyl-2-(trifluoromethyl)benzonitrile or 4-thio-3-methyl-2-(trifluoromethyl)benzonitrile.

    Oxidation: Formation of 4-iodo-3-methyl-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-iodo-3-methyl-2-(trifluoromethyl)benzylamine.

Scientific Research Applications

4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodine atom can also serve as a site for radiolabeling, enabling the compound to be used in diagnostic imaging.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 3-Iodo-4-methylbenzonitrile
  • 4-Iodo-3-(trifluoromethyl)benzonitrile

Uniqueness

4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may offer improved stability, reactivity, or biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H5F3IN

Molecular Weight

311.04 g/mol

IUPAC Name

4-iodo-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F3IN/c1-5-7(13)3-2-6(4-14)8(5)9(10,11)12/h2-3H,1H3

InChI Key

FDMFKLIOLJLEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.